6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 877635-82-0
VCID: VC5391418
InChI: InChI=1S/C21H20N2O6S/c1-12-8-13(2)23-21(22-12)30-11-14-9-16(24)18(10-28-14)29-20(25)15-6-5-7-17(26-3)19(15)27-4/h5-10H,11H2,1-4H3
SMILES: CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC)C
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.46

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

CAS No.: 877635-82-0

Cat. No.: VC5391418

Molecular Formula: C21H20N2O6S

Molecular Weight: 428.46

* For research use only. Not for human or veterinary use.

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate - 877635-82-0

Specification

CAS No. 877635-82-0
Molecular Formula C21H20N2O6S
Molecular Weight 428.46
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Standard InChI InChI=1S/C21H20N2O6S/c1-12-8-13(2)23-21(22-12)30-11-14-9-16(24)18(10-28-14)29-20(25)15-6-5-7-17(26-3)19(15)27-4/h5-10H,11H2,1-4H3
Standard InChI Key LAPDSRRIRZRIML-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct structural domains:

  • 4-Oxo-4H-pyran-3-yl core: A six-membered lactone ring with a ketone group at position 4, contributing to electrophilic reactivity.

  • Thioether-linked pyrimidine: A 4,6-dimethylpyrimidin-2-yl group connected via a methylthio (-SCH2-) bridge, enhancing hydrophobic interactions.

  • 2,3-Dimethoxybenzoate ester: A substituted benzene ring with methoxy groups at positions 2 and 3, influencing solubility and steric effects.

Table 1: Key Chemical Data

PropertyValue
CAS Number877635-82-0
Molecular FormulaC21H20N2O6S
Molecular Weight428.46 g/mol
IUPAC Name[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
SMILESCOC1=C(C(OC)=C2C=CC(=O)C(=CO2)SCC3=NC(=NC=C3C)C)C=CC1=O
InChIKeyLAPDSRRIRZRIML-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step protocol:

  • Pyranone Formation: Cyclization of diketones or keto-esters under acidic conditions to yield the 4-oxo-4H-pyran scaffold.

  • Thioether Bridging: Nucleophilic substitution between 4,6-dimethyl-2-mercaptopyrimidine and a bromomethyl-pyran intermediate in the presence of a base (e.g., K2CO3).

  • Esterification: Coupling the pyran-thioether intermediate with 2,3-dimethoxybenzoyl chloride using DMAP as a catalyst.

Table 2: Comparative Analysis of Analogous Compounds

CompoundMolecular FormulaKey ModificationsBiological Activity
Target CompoundC21H20N2O6S2,3-Dimethoxybenzoate esterNot yet reported
Analog: Naphthalene-derived esterC24H20N2O4S2-(Naphthalen-1-yl)acetateAnticancer (in vitro)
Analog : 4-NitrobenzoateC17H11N3O6S4-Nitrobenzoate esterKinase inhibition

Physicochemical Properties and Solubility

logP and Solubility

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoate ester to optimize potency and selectivity.

  • In Vivo Toxicology: Assessing metabolic stability and toxicity profiles in animal models.

  • Formulation Development: Exploring nanoencapsulation to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator